2-(Trifluoromethyl)phenylglyoxal hydrate
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Overview
Description
2-(Trifluoromethyl)phenylglyoxal hydrate is a chemical compound with the molecular formula C9H5F3O2.H2O. It is known for its unique structural features, including a trifluoromethyl group attached to a phenyl ring and a glyoxal moiety. This compound is used in various scientific research applications due to its reactivity and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)phenylglyoxal hydrate typically involves the reaction of 2-(Trifluoromethyl)benzaldehyde with an oxidizing agent to form the corresponding glyoxal. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like pyridinium chlorochromate. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the product is achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)phenylglyoxal hydrate undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or aldehydes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(Trifluoromethyl)benzoic acid.
Reduction: Formation of 2-(Trifluoromethyl)benzyl alcohol.
Substitution: Formation of various substituted phenylglyoxals depending on the substituent introduced.
Scientific Research Applications
2-(Trifluoromethyl)phenylglyoxal hydrate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme mechanisms and as a probe for biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)phenylglyoxal hydrate involves its reactivity with nucleophiles and electrophiles. The trifluoromethyl group enhances the electrophilicity of the glyoxal moiety, making it more reactive towards nucleophilic attack. This reactivity is exploited in various chemical transformations and biochemical assays .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenylglyoxal hydrate
- 2-(Trifluoromethyl)benzaldehyde
- 2-(Trifluoromethyl)benzoic acid
Uniqueness
2-(Trifluoromethyl)phenylglyoxal hydrate is unique due to the presence of both a trifluoromethyl group and a glyoxal moiety. This combination imparts distinct reactivity and functional properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-oxo-2-[2-(trifluoromethyl)phenyl]acetaldehyde;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O2.H2O/c10-9(11,12)7-4-2-1-3-6(7)8(14)5-13;/h1-5H;1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDWKZYNXMESGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=O)C(F)(F)F.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382557 |
Source
|
Record name | 2-(Trifluoromethyl)phenylglyoxal hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
745783-91-9 |
Source
|
Record name | Benzeneacetaldehyde, α-oxo-2-(trifluoromethyl)-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=745783-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Trifluoromethyl)phenylglyoxal hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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